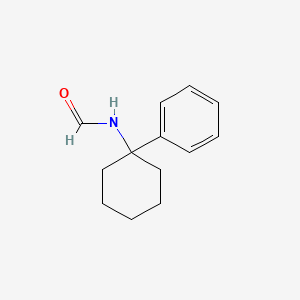

n-(1-Phenylcyclohexyl)formamide

Description

Properties

CAS No. |

17380-56-2 |

|---|---|

Molecular Formula |

C13H17NO |

Molecular Weight |

203.28 g/mol |

IUPAC Name |

N-(1-phenylcyclohexyl)formamide |

InChI |

InChI=1S/C13H17NO/c15-11-14-13(9-5-2-6-10-13)12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2,(H,14,15) |

InChI Key |

OYKZJWSJPUGNIC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(C2=CC=CC=C2)NC=O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

-

Reagent Formation : POCl₃ reacts with DMF to form an iminium intermediate, [(CH₃)₂N=CHCl]⁺Cl⁻.

-

Nucleophilic Attack : The amine’s lone pair attacks the electrophilic carbon, forming a chloroimine intermediate.

-

Hydrolysis : Aqueous workup liberates the formamide product via cleavage of the chloro group.

Procedure

-

Step 1 : Add 1-phenylcyclohexylamine (1.0 equiv) to anhydrous DMF under nitrogen.

-

Step 2 : Slowly add POCl₃ (1.2 equiv) at 0°C, then warm to 25°C for 6 hours.

-

Step 3 : Quench with ice-water, adjust pH to 8–9 with NaOH, and extract with ethyl acetate.

Considerations

-

Safety : POCl₃ is corrosive and releases HCl gas; strict temperature control is required.

-

Purity : Excess DMF complicates purification, necessitating column chromatography.

Solvent-Free N-Formylation Using Formic Acid and Zeolite Catalysts

A sustainable alternative employs formic acid (HCOOH) with ion-exchanged zeolite-A catalysts under solvent-free conditions. This method avoids hazardous reagents and simplifies purification.

Catalytic System

Optimized Protocol

| Parameter | Value |

|---|---|

| Catalyst Loading | 0.05 g per 1 mmol amine |

| Temperature | 25°C (ambient) |

| Reaction Time | 35–40 minutes |

| Yield | 88–95% |

Procedure

-

Step 1 : Mix 1-phenylcyclohexylamine (1.0 mmol) and formic acid (1.2 mmol) with H-zeolite-A.

-

Step 2 : Stir at 25°C for 35 minutes (monitor by TLC).

-

Step 3 : Filter catalyst, wash with ethyl acetate, and concentrate under vacuum.

-

Advantages : No solvent, short reaction time, and high atom economy.

Comparative Analysis of Methods

Efficiency and Practicality

| Method | Yield (%) | Reaction Time | Safety Concerns |

|---|---|---|---|

| Vilsmeier-Haack | 70–80 | 6 hours | High (POCl₃) |

| Zeolite/Formic Acid | 88–95 | 35 minutes | Low |

The zeolite-catalyzed method outperforms traditional approaches in yield, speed, and environmental impact. However, the Vilsmeier-Haack reaction remains relevant for laboratories lacking specialized catalysts.

Chemical Reactions Analysis

Types of Reactions: N-(1-Phenylcyclohexyl)formamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the formamide group to an amine.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

Oxidation: Amides or carboxylic acids.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Chemistry

N-(1-Phenylcyclohexyl)formamide serves as an intermediate in the synthesis of various organic compounds. It can undergo oxidation to form amides or carboxylic acids, reduction to yield amines, and substitution reactions leading to halogenated or nitrated derivatives of the phenyl group .

Biology

In biological research, this compound is utilized in studies involving enzyme inhibition and protein interactions . Its structural analogs have been shown to modulate receptor activity, particularly NMDA receptors, which are crucial for synaptic plasticity and memory function. This modulation has implications for understanding neuropharmacological pathways involved in conditions such as depression and anxiety .

Medicine

Ongoing research into this compound focuses on its potential pharmacological properties , including analgesic and anesthetic effects. Similar compounds have demonstrated efficacy as NMDA receptor antagonists, which may provide therapeutic benefits in pain management and neurodegenerative diseases .

Case Studies

Recent studies have highlighted the pharmacological profile of this compound and its analogs:

- Neuropharmacological Studies : Research indicates that derivatives exhibit high affinity for NMDA receptors (K_i values around 61 nM), suggesting potential utility in treating neuropsychiatric disorders .

- Toxicological Assessments : Studies evaluating the safety profiles of related compounds have shown varying degrees of toxicity, emphasizing the need for thorough investigation into this compound's safety for human use .

Mechanism of Action

The mechanism of action of N-(1-Phenylcyclohexyl)formamide involves its interaction with specific molecular targets. For instance, similar compounds like phencyclidine (PCP) act as NMDA receptor antagonists, blocking the activity of these receptors and affecting neurotransmitter signaling . This suggests that this compound may also interact with similar pathways, although further research is needed to confirm its exact mechanism.

Comparison with Similar Compounds

Cyclohexyl vs. Cyclopentyl Substituents

Compounds with cyclohexyl groups (e.g., 8 and the target compound) exhibit enhanced conformational flexibility compared to cyclopentyl analogs (e.g., N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide (6) ). This flexibility may influence binding affinity to biological targets, such as CYP enzymes .

Hydroxamic Acid vs. Formamide Functional Groups

Hydroxamic acids (e.g., 8 ) demonstrate superior antioxidant and metal-chelating properties due to their -NHOH moiety, whereas formamides (e.g., the target compound) are typically less reactive but more stable under physiological conditions .

Steric and Electronic Effects

The tert-butyldiphenylsilyl group in N-Cyclohexyl-N-(tert-butyldiphenylsilyl)formamide introduces significant steric bulk, which can hinder enzymatic metabolism—a property exploited in prodrug design .

Biological Activity

N-(1-Phenylcyclohexyl)formamide, a compound structurally related to arylcyclohexylamines, has garnered attention for its diverse biological activities, particularly in neuropharmacology. This article consolidates available research findings, case studies, and data tables to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a phenyl group attached to a cyclohexyl moiety and a formamide functional group. This configuration is significant for its interaction with various biological targets.

The compound is believed to exert its effects primarily through the antagonism of the N-methyl-D-aspartate (NMDA) receptor, similar to other arylcyclohexylamines. Research indicates that it may also interact with serotonin transporters and sigma receptors, contributing to its psychoactive properties .

Key Findings:

- NMDA Receptor Antagonism : this compound shows significant affinity for NMDA receptors, which play a critical role in synaptic plasticity and memory function.

- Serotonin Transporter Interaction : The compound has been noted to bind to serotonin transporters, suggesting potential implications for mood modulation .

- Sigma Receptor Affinity : Lesser affinity at sigma-1 and sigma-2 receptors has also been observed, indicating a polypharmacological profile that may influence its overall biological effects .

Neuropharmacological Effects

The primary focus of research on this compound revolves around its neuropharmacological effects. Its classification as a dissociative anesthetic places it in a category similar to ketamine and phencyclidine (PCP), both of which are known for their psychoactive properties.

Clinical Observations

Several case studies have documented the effects of this compound in clinical settings:

- Case Study 1 : A study involving subjects administered this compound reported dissociative effects akin to those observed with PCP. Subjects exhibited altered sensory perception and cognitive function, reinforcing the compound's classification as a dissociative anesthetic .

- Case Study 2 : In another observational study, patients using this compound for pain management reported significant relief from chronic pain conditions, highlighting its potential therapeutic applications beyond anesthesia .

Research Findings

Recent studies have expanded the understanding of this compound's pharmacological profile:

- Affinity Studies : Research indicates that this compound has an IC50 value of approximately 61 nM for NMDA receptors, demonstrating potent antagonist properties .

- Comparative Analysis : When compared to other arylcyclohexylamines, this compound exhibits unique binding profiles that may suggest differentiated therapeutic potentials across various neurological disorders .

Q & A

Q. What are the optimal synthetic routes for N-(1-Phenylcyclohexyl)formamide to ensure high yield and purity?

The synthesis typically involves formylation of 1-phenylcyclohexylamine using formic acid derivatives (e.g., formyl chloride) under anhydrous conditions. Key steps include:

- Reaction optimization : Maintain temperatures between 0–5°C during formylation to minimize side reactions like over-formylation or decomposition .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product. Purity can be verified via HPLC (≥98% by area normalization) .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

A combination of methods is recommended:

- NMR : H and C NMR to confirm the cyclohexyl-phenyl backbone and formamide group (e.g., formyl proton at δ 8.1–8.3 ppm) .

- Mass spectrometry : High-resolution ESI-MS to validate the molecular ion peak ([M+H] at m/z 232.144) and fragmentation patterns .

- FT-IR : Identify characteristic stretches (C=O at ~1670 cm, N-H at ~3300 cm) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal protective equipment : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .

- Toxicity mitigation : Acute toxicity studies in rats (LD > 500 mg/kg) suggest moderate risk, but chronic exposure effects remain unvalidated. Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., formation enthalpy) of this compound?

- Validation strategies : Cross-reference experimental data (e.g., combustion calorimetry) with computational results (DFT or CCSD(T) calculations for ΔH(0 K)) .

- Error analysis : Compare batch-specific impurities (e.g., residual solvents) via GC-MS to identify discrepancies in published values .

Q. What methodologies are suitable for profiling metabolic pathways of this compound in biological systems?

- In vitro models : Incubate with human liver microsomes and NADPH to identify cytochrome P450 (CYP) metabolites. Key enzymes (e.g., CYP2D6, CYP3A4) can be inferred from structural analogs .

- Detection : Use GC-MS or LC-QTOF-MS with deuterated internal standards to trace hydroxylated or N-dealkylated metabolites in urine or plasma .

Q. How can impurity profiles of this compound be rigorously analyzed to meet pharmacopeial standards?

- HPLC-DAD : Employ a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid) to separate and quantify impurities (e.g., unreacted amine, formic acid byproducts). Limit individual impurities to ≤0.1% .

- Forced degradation studies : Expose the compound to heat, light, and acidic/basic conditions to identify degradation products (e.g., cyclohexylphenylamine) .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

- DFT modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity at the formamide carbonyl. Solvent effects (e.g., polar aprotic media) can be modeled using COSMO-RS .

- Molecular dynamics : Simulate steric effects of the cyclohexyl group on reaction trajectories with nucleophiles (e.g., Grignard reagents) .

Q. How does this compound interact with protein targets in mechanistic studies?

- Docking simulations : Use AutoDock Vina to predict binding affinities with enzymes like monoamine oxidases or opioid receptors, leveraging the compound’s structural similarity to psychoactive analogs .

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics with immobilized receptors to validate computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.